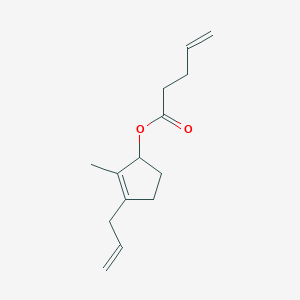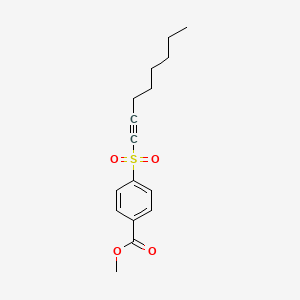![molecular formula C12H24O2Si B12587850 (2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-yn-1-ol CAS No. 646520-65-2](/img/structure/B12587850.png)
(2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-yn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-yn-1-ol: is an organic compound that features a silyl ether protecting group. This compound is often used in organic synthesis due to its unique structural properties, which include a terminal alkyne and a secondary alcohol. The presence of the tert-butyl(dimethyl)silyl group provides steric protection, making it a valuable intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-yn-1-ol typically involves the protection of a secondary alcohol with a tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature. The alkyne functionality can be introduced through a variety of methods, including Sonogashira coupling or deprotonation of a terminal alkyne followed by nucleophilic substitution.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The secondary alcohol group can be oxidized to a ketone using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: The silyl ether group can be cleaved under acidic conditions or with fluoride ions, such as tetrabutylammonium fluoride (TBAF), to yield the free alcohol.
Common Reagents and Conditions:
Oxidation: PCC, Dess-Martin periodinane, dichloromethane, room temperature.
Reduction: Pd/C, Lindlar’s catalyst, hydrogen gas, ethanol.
Substitution: TBAF, acetic acid, tetrahydrofuran (THF), room temperature.
Major Products:
Oxidation: (2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-yn-1-one.
Reduction: (2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-en-1-ol or (2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hexane-1-ol.
Substitution: (2S)-2-hydroxyhex-4-yn-1-ol.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and natural products. Its unique structure allows for selective reactions at the alkyne and alcohol functionalities.
Biology: In biological research, (2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-yn-1-ol can be used as a probe to study enzyme-catalyzed reactions involving alkynes and alcohols. It can also serve as a precursor for bioorthogonal chemistry applications.
Medicine: The compound’s derivatives may have potential therapeutic applications, particularly in the development of enzyme inhibitors or as building blocks for drug molecules.
Industry: In industrial applications, this compound can be used in the synthesis of polymers and materials with specific properties, such as increased stability or reactivity.
Wirkmechanismus
The mechanism of action of (2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-yn-1-ol largely depends on the specific reactions it undergoes. For example, in oxidation reactions, the secondary alcohol is converted to a ketone through the transfer of oxygen atoms from the oxidizing agent. In reduction reactions, the alkyne is hydrogenated to form an alkene or alkane, involving the addition of hydrogen atoms to the carbon-carbon triple bond.
Vergleich Mit ähnlichen Verbindungen
(2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-en-1-ol: Similar structure but with an alkene instead of an alkyne.
(2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hexane-1-ol: Similar structure but with an alkane instead of an alkyne.
(2S)-2-hydroxyhex-4-yn-1-ol: Similar structure but without the silyl protecting group.
Uniqueness: The presence of both the alkyne and the silyl ether protecting group in (2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-yn-1-ol makes it a versatile intermediate in organic synthesis. The silyl group provides steric protection, allowing for selective reactions at the alkyne or alcohol functionalities without interference from other reactive sites.
Eigenschaften
CAS-Nummer |
646520-65-2 |
|---|---|
Molekularformel |
C12H24O2Si |
Molekulargewicht |
228.40 g/mol |
IUPAC-Name |
(2S)-2-[tert-butyl(dimethyl)silyl]oxyhex-4-yn-1-ol |
InChI |
InChI=1S/C12H24O2Si/c1-7-8-9-11(10-13)14-15(5,6)12(2,3)4/h11,13H,9-10H2,1-6H3/t11-/m0/s1 |
InChI-Schlüssel |
PXYCWMRHFHKCDE-NSHDSACASA-N |
Isomerische SMILES |
CC#CC[C@@H](CO)O[Si](C)(C)C(C)(C)C |
Kanonische SMILES |
CC#CCC(CO)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2,2-Trifluoro-1-[3-(2-methoxy-5-nitrophenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B12587774.png)
![[4-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]methanol](/img/structure/B12587781.png)
![2-Thiophenesulfonamide, 5-chloro-N-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B12587789.png)
![2-{[2-(4-Fluorophenyl)-8-methyl-4-quinazolinyl]sulfanyl}-N-propylacetamide](/img/structure/B12587804.png)

![({2-[(2,2-Dichlorocyclopropyl)oxy]ethyl}sulfanyl)benzene](/img/structure/B12587810.png)
![6-[(2-bromophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12587818.png)
![1-Azabicyclo[2.2.1]heptane, 2-(5-isoxazolylethynyl)-](/img/structure/B12587821.png)


![[1,3]Oxazolo[4,5-C]quinolin-4-amine](/img/structure/B12587841.png)
![1,4-Naphthalenedione, 2-chloro-3-[methyl(1-methylethyl)amino]-](/img/structure/B12587846.png)

![3-[[2-(4-carboxyphenoxy)acetyl]amino]benzoic Acid](/img/structure/B12587856.png)
